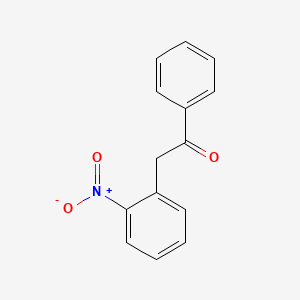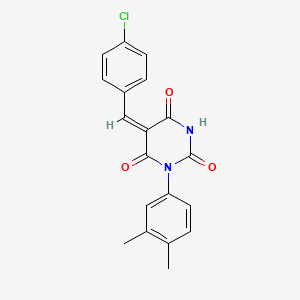
2-(2-nitrophenyl)-1-phenylethanone
Overview
Description
2-(2-nitrophenyl)-1-phenylethanone, also known as 2'-nitroacetophenone, is an organic compound with the molecular formula C14H11NO3. It is commonly used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Co-crystal Formation and Supramolecular Architecture
Research has shown that 2-(2-nitrophenyl)-1-phenylethanone can be involved in the formation of co-crystals and binary organic acid-base adducts. For example, Jin et al. (2011) explored the crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and various acidic compounds, highlighting the role of noncovalent interactions in supramolecular architectures (Jin, Guo, Wang, & Cui, 2011).
Vasorelaxant Effects
The vasorelaxant effects of related compounds such as 1-nitro-2-phenylethane have been studied, indicating potential applications in cardiovascular research. Brito et al. (2013) found that 1-nitro-2-phenylethane induces vasorelaxation by stimulating the soluble guanylate cyclase-cGMP pathway (Brito, Lima, Aragão, de Siqueira, Sousa, Maia, Filho, Lahlou, & Magalhães, 2013).
Chemical Synthesis and Characterization
Learmonth and Freitas (2002) discussed the chemical synthesis and characterization of conjugates of a novel catechol-O-methyltransferase inhibitor, demonstrating the compound's relevance in pharmacological studies (Learmonth & Freitas, 2002).
Oxidation Reactions
Moodie, Richards, and Thorne (1987) investigated the oxidation of secondary and tertiary alcohols by nitrous acid, providing insights into the reaction mechanisms involving 2-phenylpropan-2-ol and 1-arylethanols, which are structurally related to 2-(2-nitrophenyl)-1-phenylethanone (Moodie, Richards, & Thorne, 1987).
Anti-inflammatory Mechanisms
Vale et al. (2013) evaluated the anti-inflammatory effects of 1-nitro-2-phenylethane, suggesting its potential in treating inflammation-related conditions (Vale, Lima, Pinheiro, Cardoso, Silva, Maia, de Sousa, da Silva, Sousa, & Borges, 2013).
properties
IUPAC Name |
2-(2-nitrophenyl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWAHGXIDHERGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-1-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)


![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)